N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride

nNOS inhibitor oral bioavailability pharmacokinetics

Optimized for migraine and neuropathic pain research, this indoline-based nNOS inhibitor eliminates the hERG liability of earlier THQ analogs while preserving potency. With 91% oral bioavailability and dual-model validation (spinal nerve ligation & migraine), it enables oral dosing with robust systemic exposure—unlike THQ compounds with poor pharmacokinetics. High-resolution co-crystal structures with human nNOS (PDB 6CID) and eNOS (PDB 6CIF) are available for structure-based drug design. Ideal for labs requiring a selective, orally bioavailable nNOS inhibitor with a mitigated cardiac safety profile.

Molecular Formula C18H24Cl2N4S
Molecular Weight 399.4 g/mol
Cat. No. B8075845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride
Molecular FormulaC18H24Cl2N4S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC3=C2C=CC(=C3)N=C(C4=CC=CS4)N.Cl.Cl
InChIInChI=1S/C18H22N4S.2ClH/c19-18(17-2-1-11-23-17)21-14-3-4-16-13(12-14)7-10-22(16)15-5-8-20-9-6-15;;/h1-4,11-12,15,20H,5-10H2,(H2,19,21);2*1H
InChIKeyHDNGVXJSXBNEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide Dihydrochloride – A Pre-Clinical nNOS Inhibitor for Pain and Migraine Research Procurement


N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide dihydrochloride (CAS 1063409-17-5) is a 1,5-disubstituted indoline-based thiophene-2-carboximidamide compound developed as a potent, orally bioavailable, and highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) [2]. Its molecular formula is C₁₈H₂₄Cl₂N₄S (MW 399.4 g/mol) and it is typically supplied as a dihydrochloride salt . The compound was advanced as a pre-clinical development candidate (designated compound 43 in the primary literature) for the treatment of migraine pain, building on a scaffold specifically designed to circumvent the cardiovascular liabilities that had limited earlier tetrahydroquinoline-based nNOS inhibitors [1][2].

Why nNOS Inhibitor Scaffolds Are Not Interchangeable: The Case Against Substituting Indoline-Based Compound 43 with Tetrahydroquinoline Analogs


Nitric oxide synthase (NOS) inhibitors cannot be generically interchanged because the three human isoforms (nNOS, eNOS, iNOS) share near-identical active-site architectures yet govern profoundly divergent physiological functions — eNOS maintains vascular tone, while nNOS overactivity drives migraine and neuropathic pain [1]. Early tetrahydroquinoline (THQ)-based nNOS inhibitors (e.g., compound 1 in Ramnauth et al.) demonstrated efficacy in rodent pain models but carried a disqualifying cardiovascular liability: moderate hERG K⁺ channel inhibition (IC₅₀ = 4.7 μM) that raised proarrhythmic risk [2]. The indoline scaffold of compound 43 was explicitly designed to retain nNOS potency and selectivity while eliminating this hERG liability — a structural optimization that cannot be achieved by simply substituting a THQ analog [3].

Quantitative Differentiation Guide: Compound 43 vs. Tetrahydroquinoline and Indole-Based nNOS Inhibitors


Oral Bioavailability: Compound 43 (Fpo = 91%) vs. THQ-Based nNOS Inhibitors (Fpo = 18% and 60%)

Compound 43 demonstrates an oral bioavailability (Fpo) of 91% in rats [2]. This represents a 5.1-fold improvement over the prototypical tetrahydroquinoline (THQ)-based nNOS inhibitor compound 1 (Fpo = 18%) and a 1.5-fold improvement over the optimized THQ compound 47 (Fpo = 60%) from the same research group [1]. The exceptionally high Fpo of 43 is attributed to the indoline scaffold design, which improves physicochemical properties relative to the THQ core [2]. The assay system was rat pharmacokinetic studies with oral and intravenous administration.

nNOS inhibitor oral bioavailability pharmacokinetics migraine

hERG Liability Mitigation: Indoline Compound 43 vs. Tetrahydroquinoline Compound 1 (IC₅₀ Shift from 4.7 μM to Mitigated Risk)

The tetrahydroquinoline (THQ)-based nNOS inhibitor compound 1 demonstrated moderate hERG K⁺ channel inhibition with an IC₅₀ of 4.7 μM, a level associated with proarrhythmic risk [1]. The indoline scaffold series, including compound 43, was explicitly designed to mitigate this cardiovascular liability [2]. While the primary publication emphasizes that the indoline series 'mitigates' the hERG liability, the optimized THQ compound 47 achieved an hERG IC₅₀ > 30 μM, providing a quantitative benchmark for what constitutes an acceptable safety margin [1]. Compound 43's favorable in vitro safety profile, including cardiovascular assessments, is highlighted as a key selection criterion for its advancement [2]. The assay context is manual patch-clamp hERG channel inhibition.

hERG cardiac safety nNOS selectivity cardiovascular liability

Structural Basis for nNOS Over eNOS Selectivity: Asp/Asn Residue Difference Exploited by Indoline-Thiophene-2-Carboximidamide Inhibitors

Crystal structures of compound 43 bound to both human nNOS (PDB 6CID, 1.75 Å resolution) and human eNOS (PDB 6CIF, 2.20 Å resolution) reveal the molecular basis for isoform selectivity [2][3]. The critical determinant is the nNOS Asp602 vs. eNOS Asn366 residue difference. Although this residue is 7–9 Å from the nearest inhibitor atom and does not form direct hydrogen bonds or ionic contacts, thermodynamic integration (TI) calculations demonstrate that it exerts long-range electrostatic control over the protonation state (pKa shift) of the thiophene-2-carboximidamide (T2C) group within the active site [1]. The T2C group's pKa increases by ~11.9 units (from ~7.0 free in solution to ~18.9) when bound to nNOS, compared to a ~6.6 unit increase (to ~13.6) when bound to eNOS [1]. This enhanced electrostatic stabilization in nNOS accounts for the selectivity, as confirmed by MM-PBSA relative free energy calculations showing a ΔGcalc of −63.31 kcal/mol for nNOS-3 vs. −56.46 kcal/mol for eNOS-3 [1]. Reversing the Asp/Asn identity by mutagenesis (nNOS D602N or eNOS N366D) swaps the binding energetics [1].

isoform selectivity X-ray crystallography NOS inhibitor design Asp/Asn residue

In Vivo Efficacy in Two Distinct Pain Models: Spinal Nerve Ligation (SNL) and Migraine Pain

Compound 43 demonstrated in vivo efficacy in two mechanistically distinct pain models: the spinal nerve ligation (SNL) model of neuropathic pain and a migraine pain model [2]. The earlier tetrahydroquinoline (THQ)-based compound 1 also showed activity in rodent pain models but was limited by poor oral bioavailability (18%) and hERG liability [1]. The optimized THQ compound 47 was efficacious specifically in the Chung model of neuropathic pain, whereas compound 43 is validated in both neuropathic (SNL) and migraine pain paradigms, supporting broader therapeutic applicability [1][2]. The expanded in vivo validation distinguishes 43 as a more comprehensively characterized pre-clinical candidate.

neuropathic pain migraine model in vivo efficacy spinal nerve ligation

Scaffold Advantage: Indoline vs. Tetrahydroquinoline Core in nNOS Inhibitor Drug-Like Properties

The switch from the tetrahydroquinoline (THQ) scaffold to the 1,5-disubstituted indoline scaffold represents a fundamental structural differentiation with consequences for both potency and drug-like properties [2]. The indoline scaffold in compound 43 is structurally distinct from the THQ scaffold in compound 1 and compound 47, as well as from the indole-based inhibitors such as N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide (compound 16 in Annedi et al., 2011) [3]. The 2018 structural biology paper by Li et al. categorizes compound 43 (referred to as compound 3) as one of the two best NeurAxon T2C inhibitors, noting that the indoline ring N atom has an estimated pKa of ~3.2 versus ~1.9 for the THQ ring N atom, which contributes to differential interactions with the heme propionate and influences binding mode [1]. The indoline core thus provides a distinct chemical space that cannot be accessed by THQ or indole analogs.

scaffold optimization drug-likeness indoline thiophene-2-carboximidamide

Recommended Application Scenarios for N-(1-(Piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide Dihydrochloride in Scientific Research and Pre-Clinical Development


Oral nNOS Inhibitor Tool Compound for Migraine and Neuropathic Pain Research

With an oral bioavailability of 91% and validated efficacy in both spinal nerve ligation and migraine pain models, compound 43 is an optimal tool compound for pain research programs requiring oral dosing with robust systemic exposure [3]. Its dual-model validation distinguishes it from THQ-based nNOS inhibitors such as compound 47, which was only validated in the Chung neuropathic pain model [2]. Researchers investigating the role of nNOS in pain signaling can use compound 43 to achieve high oral exposure without the confounding factor of poor pharmacokinetics that plagued earlier THQ analogs (Fpo = 18% for compound 1) [2][3].

Structural Biology Studies of Isoform-Selective NOS Inhibition

Compound 43 is one of only two commercially developed thiophene-2-carboximidamide (T2C) inhibitors for which high-resolution crystal structures are available in complex with both human nNOS (PDB 6CID, 1.75 Å) and human eNOS (PDB 6CIF, 2.20 Å) [4][5]. The well-ordered electron density of the indoline-piperidine tail in both isoforms makes it uniquely suited for computational free energy calculations and structure-based drug design, unlike the THQ analog (compound 2 in Li et al.) whose tail end is disordered in eNOS [1]. Structural biology groups studying NOS isoform selectivity mechanisms can use these PDB entries as validated starting models for molecular dynamics simulations and inhibitor optimization campaigns [1][4][5].

Cardiac Safety Profiling: Benchmarking hERG-Sparing nNOS Inhibitors

Compound 43 was developed within a scaffold series specifically designed to mitigate hERG K⁺ channel inhibition, a cardiovascular liability that limited earlier tetrahydroquinoline-based nNOS inhibitors (hERG IC₅₀ = 4.7 μM for compound 1) [2][3]. For cardiac safety pharmacology studies, compound 43 can serve as a reference compound representing an indoline scaffold with a mitigated hERG profile, enabling comparative assessments against both the liability-prone THQ series and the fully optimized THQ compound 47 (hERG IC₅₀ > 30 μM) [2]. This makes it valuable for screening cascades that triage nNOS inhibitors based on cardiovascular safety margins.

Medicinal Chemistry SAR Expansion Around the 1,5-Disubstituted Indoline Core

The 1,5-disubstituted indoline scaffold of compound 43 occupies distinct chemical space compared to the tetrahydroquinoline and indole-based nNOS inhibitor series previously reported by the same research group [3][6]. The piperidine substituent at the indoline 1-position and the thiophene-2-carboximidamide at the 5-position provide two vectors for analog synthesis. The estimated pKa of the indoline ring N (~3.2) versus the THQ ring N (~1.9) suggests differential interactions with the heme propionate that can be exploited in SAR campaigns [1]. Medicinal chemistry teams seeking to expand nNOS inhibitor chemical space can use compound 43 as a starting scaffold distinct from the more extensively explored THQ and indole series.

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